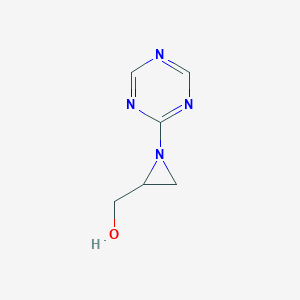

(1-(1,3,5-Triazin-2-yl)aziridin-2-yl)methanol

Description

(1-(1,3,5-Triazin-2-yl)aziridin-2-yl)methanol is a heterocyclic compound featuring a 1,3,5-triazine core linked to an aziridine ring via a methylene bridge. The aziridine ring (a three-membered nitrogen-containing heterocycle) introduces significant steric and electronic constraints, while the methanol group at the aziridine-2-position provides a reactive hydroxyl site for further functionalization.

Properties

Molecular Formula |

C6H8N4O |

|---|---|

Molecular Weight |

152.15 g/mol |

IUPAC Name |

[1-(1,3,5-triazin-2-yl)aziridin-2-yl]methanol |

InChI |

InChI=1S/C6H8N4O/c11-2-5-1-10(5)6-8-3-7-4-9-6/h3-5,11H,1-2H2 |

InChI Key |

WHXFQLALDIVAAZ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(N1C2=NC=NC=N2)CO |

Origin of Product |

United States |

Preparation Methods

The synthesis of (1-(1,3,5-Triazin-2-yl)aziridin-2-yl)methanol involves several steps. One common method includes the reaction of 1,3,5-triazine with aziridine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

(1-(1,3,5-Triazin-2-yl)aziridin-2-yl)methanol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically results in the formation of corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often lead to the formation of reduced derivatives with different functional groups.

Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents for substitution reactions include halogens, acids, and bases.

Hydrolysis: Hydrolysis reactions involve the breaking of chemical bonds in the presence of water, leading to the formation of new compounds. This reaction is often catalyzed by acids or bases.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Structure and Reactivity

The compound features a unique combination of an aziridine ring and a triazine moiety, which contributes to its chemical reactivity. The aziridine nitrogen and the hydroxymethyl group play significant roles in its ability to undergo various chemical reactions. These features make it a versatile building block for synthesizing more complex molecules.

Anticancer Activity

Recent studies have highlighted the potential of (1-(1,3,5-Triazin-2-yl)aziridin-2-yl)methanol as an anticancer agent. The structural similarity to other triazine derivatives suggests that it may exhibit cytotoxic effects against cancer cells. For instance, derivatives of 1,3,5-triazines have been shown to possess significant anticancer properties due to their ability to interact with biological targets involved in cancer progression .

Antimicrobial Properties

The compound's reactivity allows for modifications that can enhance its antimicrobial activity. Research indicates that triazine derivatives often exhibit broad-spectrum antimicrobial effects. For example, compounds similar to (1-(1,3,5-Triazin-2-yl)aziridin-2-yl)methanol have demonstrated efficacy against various bacterial strains and fungi .

Polymer Synthesis

(1-(1,3,5-Triazin-2-yl)aziridin-2-yl)methanol can serve as a monomer in polymer synthesis. Its aziridine group is particularly useful for creating cross-linked polymers with desirable mechanical properties. The ability to form stable networks makes it suitable for applications in coatings and adhesives .

Data Table: Comparison of Biological Activities

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 1-Aziridinyltriazine | Aziridine ring fused with triazine | Antimicrobial |

| 1-(4-Methylthiazol-2-yl)aziridin | Aziridine linked to a thiazole | Anticancer |

| 4-Amino-triazine derivatives | Triazine core with amino substitutions | Herbicidal |

| 5-Aziridinyltriazole | Aziridine connected to a triazole | Antiviral |

| (1-(1,3,5-Triazin-2-yl)aziridin-2-yl)methanol | Unique combination of functional groups | Potential anticancer and antimicrobial |

Case Study 1: Anticancer Activity Evaluation

A study investigated the cytotoxic effects of (1-(1,3,5-Triazin-2-yl)aziridin-2-yl)methanol on various cancer cell lines. Results indicated that the compound exhibited significant cytotoxicity at micromolar concentrations, comparable to established chemotherapeutics. Further mechanistic studies revealed that the compound induced apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, (1-(1,3,5-Triazin-2-yl)aziridin-2-yl)methanol was tested against several bacterial strains including Staphylococcus aureus and Escherichia coli. The results showed that the compound displayed potent activity against these pathogens with minimum inhibitory concentrations lower than those of commonly used antibiotics.

Mechanism of Action

The mechanism of action of (1-(1,3,5-Triazin-2-yl)aziridin-2-yl)methanol involves its interaction with specific molecular targets. In biological systems, it may bind to DNA or proteins, leading to the inhibition of essential cellular processes. The compound’s aziridine ring is known to form covalent bonds with nucleophilic sites in biomolecules, resulting in the disruption of normal cellular functions. The triazine ring may also contribute to its biological activity by interacting with various enzymes and receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Triazine and Aziridine Moieties

(E)-Methyl 3-((S)-1-((R)-1-Phenylethyl)aziridin-2-yl)acrylate (1c)

- Structure : Features a triazine-free aziridine system with a phenylethyl substituent and an acrylate ester.

- Synthesis: Derived from ((R)-1-((R)-1-phenylethyl)aziridin-2-yl)methanol via Swern oxidation and Wittig reaction (82% yield) .

(2-{4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]phenyl}-1,3,2-dithiarsolan-4-yl)methanol

- Structure: Contains a 1,3,5-triazine core linked to a dithiarsolan ring (arsenic-containing) and a methanol group.

- Bioactivity : Arsenic-based compounds like this are historically used in antiparasitic therapies .

- Key Difference : Replacement of aziridine with a dithiarsolan ring introduces heavy metal toxicity concerns.

Triazine Derivatives with Methanol Substituents

Compound 78: (2-(4-Amino-6-((3-phenylpropyl)amino)-1,3,5-triazin-2-yl)-4-chlorophenyl)methanol

- Structure: Triazine substituted with phenylpropylamine and chlorophenyl-methanol.

- Synthesis : 19% yield; characterized by ¹H NMR and HRMS .

- Bioactivity : Tested in calcium release assays (HEK293 cells) and cAMP modulation, showing moderate GPR68 activation .

Compound 26: (2-(4-Amino-6-(benzylamino)-1,3,5-triazin-2-yl)-5-chlorophenyl)methanol

- Structure: Benzylamino-triazine with chlorophenyl-methanol.

- Synthesis : Detailed ¹H NMR shifts (δ 4.65 ppm for -OH) and HRMS validation .

- Key Difference: Benzylamino group enhances lipophilicity compared to aziridine-containing analogues.

Methyl 4-((4,6-Disubstituted-1,3,5-Triazin-2-yl)amino)benzoate Derivatives (23–31)

- Structure: Triazines with benzoate esters instead of aziridine-methanol.

- Synthesis: Reflux with sulfuric acid in methanol (8–10 h) .

- Key Difference: Ester groups reduce reactivity compared to free hydroxyl groups in methanol derivatives.

Bioactive Triazine Derivatives with Morpholine Substituents

Compound 6a: (E)-1-(4-((4,6-Dimorpholino-1,3,5-triazin-2-yl)amino)phenyl)-3-phenylprop-2-en-1-one

- Structure: Dimorpholino-triazine linked to a chalcone moiety.

- Synthesis : 56% yield via column chromatography .

- Bioactivity : Antiproliferative activity against cancer cell lines due to morpholine-enhanced solubility .

Compound 8: 1-[4-(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]-3-phenylurea

Data Table: Comparative Analysis of Key Compounds

Biological Activity

(1-(1,3,5-Triazin-2-yl)aziridin-2-yl)methanol is a compound that belongs to a class of heterocyclic compounds known for their diverse biological activities. This compound features a triazine ring, which is recognized for its potential in medicinal chemistry, particularly in the development of anticancer agents and other therapeutic applications. This article explores the biological activity of (1-(1,3,5-Triazin-2-yl)aziridin-2-yl)methanol through various studies and findings.

The molecular formula of (1-(1,3,5-Triazin-2-yl)aziridin-2-yl)methanol is , with a molecular weight of 152.15 g/mol. This compound exhibits unique structural features that contribute to its biological profile.

| Property | Value |

|---|---|

| Molecular Formula | C6H8N4O |

| Molecular Weight | 152.15 g/mol |

| Density | Not specified |

| Boiling Point | Not specified |

| Melting Point | Not specified |

Anticancer Properties

Research indicates that derivatives of triazine compounds exhibit significant anticancer activity. A study involving aziridine-functionalized triazine derivatives highlighted their potential as antitumor agents. The mechanism often involves the interaction with DNA and the induction of apoptosis in cancer cells. For instance, compounds similar to (1-(1,3,5-Triazin-2-yl)aziridin-2-yl)methanol have shown cytotoxic effects against various cancer cell lines, including human lung and breast cancer cells .

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the effects of (1-(1,3,5-Triazin-2-yl)aziridin-2-yl)methanol on different cell lines. In vitro studies demonstrated that this compound exhibits selective toxicity towards cancer cells while sparing normal cells. The IC50 values observed in these studies suggest a promising therapeutic index for further development .

Antibacterial Activity

In addition to its anticancer properties, (1-(1,3,5-Triazin-2-yl)aziridin-2-yl)methanol has been evaluated for antibacterial activity. Preliminary results indicate effectiveness against Gram-positive and Gram-negative bacteria. For example, studies have shown that related triazine compounds possess significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli .

Case Study 1: Antitumor Activity

A comprehensive study published in the Journal of Medicinal Chemistry focused on aziridine-triazine derivatives. The researchers synthesized a series of compounds and tested their cytotoxicity against various cancer cell lines. The results indicated that certain derivatives exhibited high levels of cytotoxicity with IC50 values ranging from 10 to 30 µM, suggesting strong potential as anticancer agents .

Case Study 2: Antibacterial Efficacy

Another investigation assessed the antibacterial efficacy of synthesized triazine derivatives against clinical isolates of bacteria. The study utilized an agar diffusion method to determine the minimum inhibitory concentration (MIC). The results showed that some derivatives had MIC values as low as 50 µg/mL against resistant strains of Klebsiella pneumoniae and Staphylococcus aureus, indicating significant antibacterial potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.